![molecular formula C12H16N3O2P B14684349 N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide CAS No. 35355-80-7](/img/structure/B14684349.png)
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and a phosphoryl group attached to a 4-methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide typically involves the reaction of aziridine with phosphoryl chloride and 4-methylbenzamide. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the aziridine rings. The process can be summarized as follows:
- Aziridine is reacted with phosphoryl chloride in the presence of a base.
- The resulting intermediate is then reacted with 4-methylbenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound.
化学反応の分析
Types of Reactions
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the phosphoryl group can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Phosphine derivatives
Substitution: Ring-opened products with various functional groups
科学的研究の応用
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to form cross-links with DNA.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
作用機序
The mechanism of action of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking ability is the basis for its potential anticancer activity, as it can interfere with DNA replication and transcription, leading to cell death.
類似化合物との比較
Similar Compounds
Azatepa: Another compound containing aziridine rings and a phosphoryl group.
Phosphoramide Mustard: A well-known DNA cross-linking agent used in chemotherapy.
Thiotepa: A related compound with similar DNA cross-linking properties.
Uniqueness
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is unique due to its specific combination of aziridine rings and a 4-methylbenzamide moiety. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to form stable cross-links with DNA and proteins makes it a valuable tool in both research and therapeutic contexts.
特性
CAS番号 |
35355-80-7 |
|---|---|
分子式 |
C12H16N3O2P |
分子量 |
265.25 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-2-4-11(5-3-10)12(16)13-18(17,14-6-7-14)15-8-9-15/h2-5H,6-9H2,1H3,(H,13,16,17) |
InChIキー |
SVHLBBFFLXZZPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







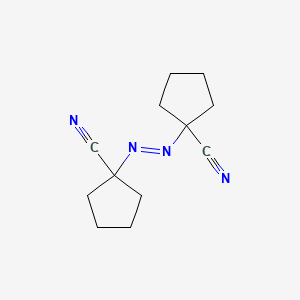
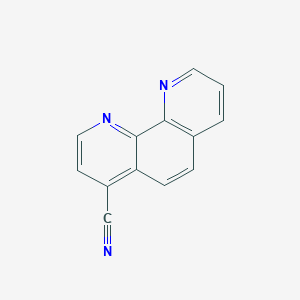
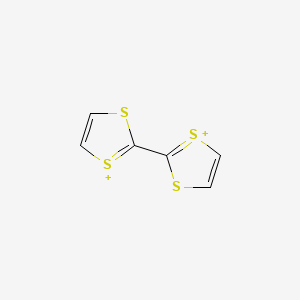
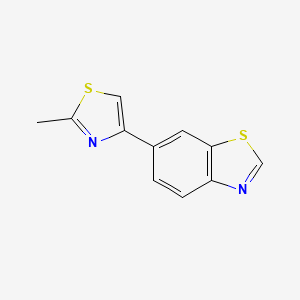
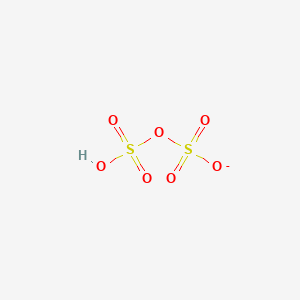
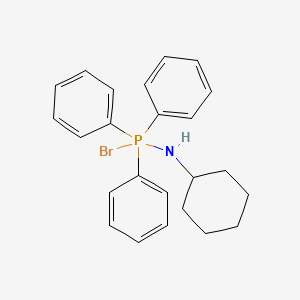
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
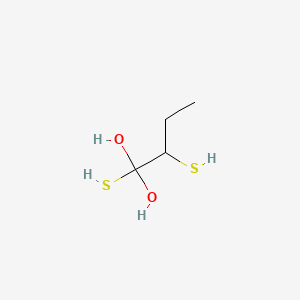
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
